RF9 vs. BIBP3226: Differential NPFF Subtype Selectivity and Functional Antagonism in GPCR Assays
RF9 demonstrates a clear functional and binding profile distinct from the mixed NPY1/NPFF ligand BIBP3226. While BIBP3226 acts as an antagonist at both NPY1 and NPFF receptors, RF9 is a selective NPFF receptor antagonist with no affinity for NPY1 [1]. In a study utilizing Ala receptor mutants to map the binding pocket of hNPFF1R and hNPFF2R, RF9 and BIBP3226 were characterized alongside four non-peptidic compounds. The study revealed that achieving NPFF1R antagonism with RF9 in vivo would be challenging due to its specific binding requirements, highlighting that these two peptide mimetics engage distinct molecular determinants within the NPFF receptor binding pocket [2].
| Evidence Dimension | Functional pharmacology and receptor selectivity |
|---|---|
| Target Compound Data | RF9: Selective NPFF1R/NPFF2R antagonist (Ki = 58 nM / 75 nM); no NPY1 affinity. |
| Comparator Or Baseline | BIBP3226: Mixed NPY1/NPFF receptor antagonist. |
| Quantified Difference | Qualitative difference in selectivity profile. RF9 is a pure NPFF antagonist, whereas BIBP3226 is a dual NPY1/NPFF ligand. |
| Conditions | Binding competition assays with recombinant human NPFF1, NPFF2, and NPY1 receptors; functional assays with wild-type and Ala-mutant NPFF receptors. |
Why This Matters
Researchers requiring selective interrogation of the NPFF system without confounding NPY1 receptor effects must use RF9; BIBP3226 would introduce off-target pharmacology.
- [1] Portelli J, et al. Neuropeptide FF receptors as novel targets for limbic seizure attenuation. Neuropharmacology. 2015;95:226-235. doi:10.1016/j.neuropharm.2015.04.030. View Source
- [2] Findeisen M, et al. Selective mode of action of guanidine-containing non-peptides at human NPFF receptors. J Med Chem. 2012;55(13):6124-6136. doi:10.1021/jm300535s. View Source
